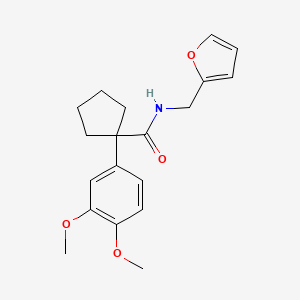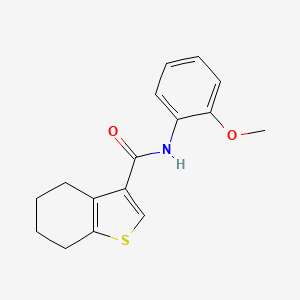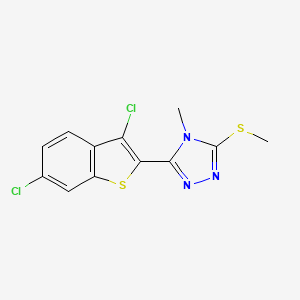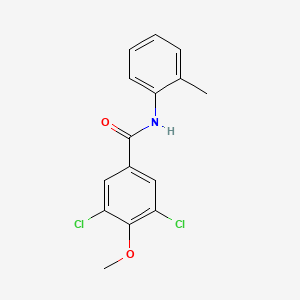![molecular formula C12H15ClN2 B5692323 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane, also known as CDPH, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. CDPH has been studied extensively for its ability to act as a chiral auxiliary in asymmetric synthesis reactions, making it a valuable tool for organic chemists. In addition, CDPH has also been investigated for its potential as a therapeutic agent, with promising results in preclinical studies.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a chiral auxiliary involves the formation of a complex between the compound and the substrate. This complex then undergoes a reaction, with the chiral auxiliary directing the stereochemistry of the product. The exact mechanism of action of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a therapeutic agent is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine and serotonin levels in the brain, as well as the inhibition of acetylcholinesterase activity. 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane as a chiral auxiliary has a number of advantages in lab experiments. These include its high selectivity and ease of use, as well as its ability to be easily removed from the reaction mixture. However, the use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can also be limited by its cost and availability, as well as its potential toxicity.
将来の方向性
There are a number of future directions for the study of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane. These include the development of new synthetic methods for the compound, as well as the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. In addition, the use of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane in combination with other chiral auxiliaries and catalysts is an area of active research, with the potential to improve the efficiency and selectivity of asymmetric synthesis reactions.
合成法
The synthesis of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,5-diaminopentane to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane. The synthesis of 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been optimized over the years, with various modifications to the reaction conditions and reagents used.
科学的研究の応用
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been extensively studied for its use as a chiral auxiliary in asymmetric synthesis reactions. As a chiral auxiliary, 6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane can be used to control the stereochemistry of a reaction, allowing for the production of enantiomerically pure compounds. This is particularly useful in the pharmaceutical industry, where the production of chiral drugs requires the use of enantiomerically pure starting materials.
特性
IUPAC Name |
6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-12(2)7-14-11(15(14)8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMWLSCQPITMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)


![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)





